

(R)-Vorbipiprant solubility in DMSO and formulation for injection

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Compound of Interest

Compound Name: (R)-Vorbipiprant

Cat. No.: B10787054

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Application Notes and Protocols for (R)-Vorbipiprant

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Vorbipiprant is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4). [1][2][3] It is an orally active compound with immunomodulatory and anti-angiogenic properties. [1] The antagonism of the EP4 receptor by **(R)-Vorbipiprant** inhibits the production of cyclic AMP (cAMP) induced by prostaglandin E2 (PGE2). [1] This mechanism of action makes **(R)-Vorbipiprant** a compound of interest for research in inflammatory diseases and oncology.

These application notes provide essential information on the solubility of **(R)-Vorbipiprant** in dimethyl sulfoxide (DMSO) and detailed protocols for its formulation for in vivo injections.

(R)-Vorbipiprant Solubility in DMSO

While specific quantitative solubility data for **(R)-Vorbipiprant** in DMSO is not readily available in the literature, similar small molecules exhibit good solubility in this solvent. For experimental purposes, a solubility of ≥ 20 mg/mL can be used as a conservative estimate for initial stock solution preparation. Researchers should, however, determine the precise solubility for their specific lot of **(R)-Vorbipiprant**.

Formulation for Injection

Due to its hydrophobic nature, **(R)-Vorbipiprant** requires a non-aqueous solvent for initial dissolution before preparation of a final formulation suitable for injection. DMSO is a common choice for such compounds. However, the concentration of DMSO in the final formulation must be carefully controlled to minimize potential toxicity.

Key Formulation Considerations:

- **DMSO Concentration:** For in vivo studies, it is crucial to keep the final concentration of DMSO to a minimum. Ideally, the DMSO concentration should be below 1% (v/v). In cases where higher concentrations are necessary, they should not exceed 10% (v/v).
- **Co-solvents and Vehicles:** To achieve a stable and biocompatible formulation, a combination of solvents and vehicles is often recommended. This approach helps to maintain the solubility of the compound upon injection into the aqueous physiological environment and reduces the risk of precipitation.
- **Toxicity:** High concentrations of DMSO can cause local irritation, and systemic toxicity. Therefore, the inclusion of a vehicle control group (receiving the same formulation without the active compound) is essential in any in vivo experiment.

Recommended Formulations for In Vivo Injection

The following table summarizes recommended solvent compositions for formulating **(R)-Vorbipiprant** for injection, based on general guidelines for compounds dissolved in DMSO. The final concentrations should be optimized based on the required dose and administration route.

Formulation Component	Composition 1	Composition 2
DMSO	10%	10%
Tween 80	10%	-
Polyethylene Glycol (PEG)	-	40%
Water or Saline	80%	50%

Experimental Protocols

Preparation of a 10 mg/mL (R)-Vorbipirant Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of **(R)-Vorbipirant** in DMSO.

Materials:

- **(R)-Vorbipirant** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or glass vials
- Vortex mixer
- Calibrated pipette

Procedure:

- Weigh the desired amount of **(R)-Vorbipirant** powder accurately. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.
- Transfer the powder to a sterile microcentrifuge tube or glass vial.
- Add the calculated volume of DMSO to the tube/vial. For a 10 mg/mL solution, add 1 mL of DMSO.
- Vortex the solution until the **(R)-Vorbipirant** is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
- Store the stock solution at -20°C in a tightly sealed container, protected from light.

Preparation of a 1 mg/mL (R)-Vorbipirant Formulation for Intraperitoneal (IP) Injection

This protocol details the preparation of a 1 mg/mL formulation of **(R)-Vorbipirant** suitable for intraperitoneal injection in rodents, using a final DMSO concentration of 10%.

Materials:

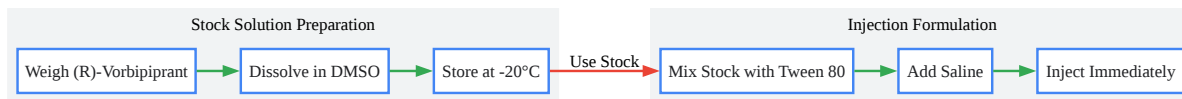
- 10 mg/mL **(R)-Vorbipirant** stock solution in DMSO
- Tween 80
- Sterile physiological saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- In a sterile conical tube, add 100 μ L of the 10 mg/mL **(R)-Vorbipirant** stock solution in DMSO.
- Add 100 μ L of Tween 80 to the tube.
- Vortex the mixture thoroughly to ensure homogeneity.
- Slowly add 800 μ L of sterile physiological saline to the mixture while vortexing to prevent precipitation.
- The final solution will have a concentration of 1 mg/mL **(R)-Vorbipirant** in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline.
- Administer the formulation to the animal immediately after preparation.

Visualizations

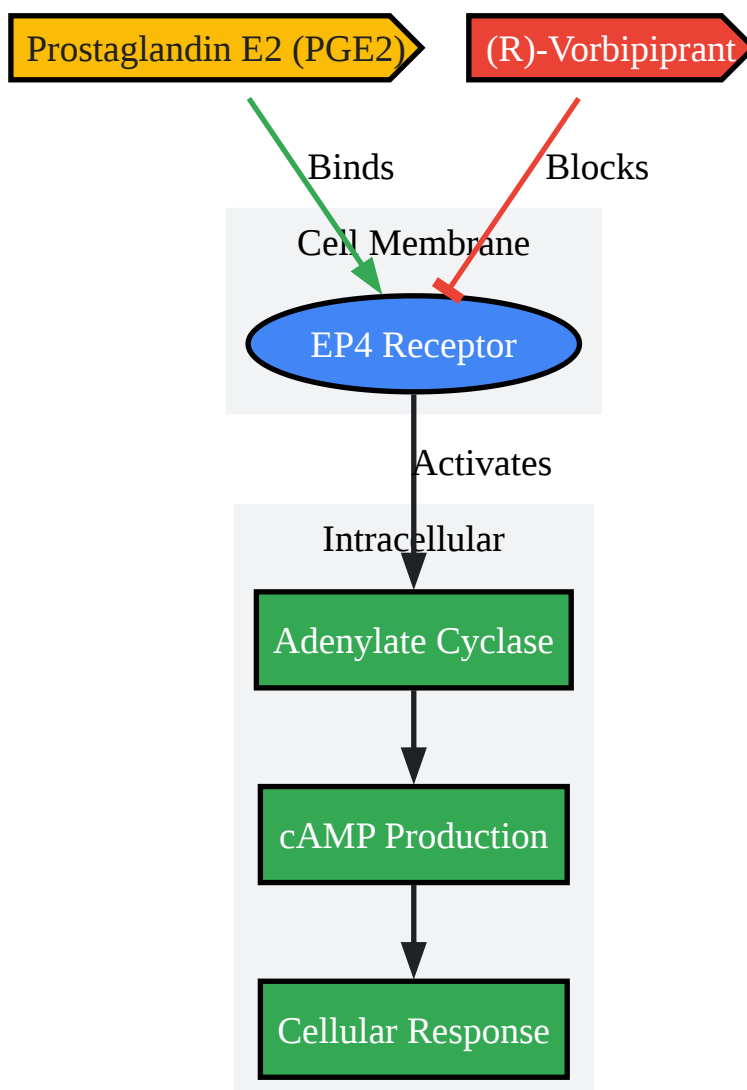
Experimental Workflow



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Caption: Workflow for preparing **(R)-Vorbipirant** for injection.

(R)-Vorbipirant Signaling Pathway



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Caption: **(R)-Vorbipirant** antagonism of the PGE2/EP4 signaling pathway.

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